Cas no 622866-04-0 ((1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane)

(1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane Chemical and Physical Properties
Names and Identifiers
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- ERYTHRO-N-BOC-L-4-NITROPHENYLALANINE EPOXIDE
- tert-butyl N-[(1S)-2-(4-nitrophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate
- tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
- tert-Butyl((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
- HTONGEVUVJEIRS-QWHCGFSZSA-N
- AKOS015948765
- 622866-04-0
- MFCD04035576
- [(S)-2-(4-nitro-phenyl)-1-(S)-oxiranyl-ethyl]-carbamic acid tert-butyl ester
- SCHEMBL3573233
- DTXSID60375928
- PS-12528
- G81828
- [(1S)-{(1'-(S)-N-Boc-amino-2-[4-nitrophenyl]ethyl}oxirane
- (1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane
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- MDL: MFCD04035576
- Inchi: InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-12(13-9-21-13)8-10-4-6-11(7-5-10)17(19)20/h4-7,12-13H,8-9H2,1-3H3,(H,16,18)/t12-,13+/m0/s1
- InChI Key: HTONGEVUVJEIRS-QWHCGFSZSA-N
- SMILES: CC(C)(OC(N[C@H]([C@H]1CO1)CC2=CC=C([N+]([O-])=O)C=C2)=O)C
Computed Properties
- Exact Mass: 308.13700
- Monoisotopic Mass: 308.13722174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 8
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 96.7Ų
Experimental Properties
- PSA: 96.68000
- LogP: 3.34350
(1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D766393-0.5g |
[(1S)-{(1'-(S)-N-Boc-amino-2-[4-nitrophenyl]ethyl}oxirane |
622866-04-0 | 98% | 0.5g |
$945 | 2023-09-04 | |
eNovation Chemicals LLC | D766393-2g |
[(1S)-{(1'-(S)-N-Boc-amino-2-[4-nitrophenyl]ethyl}oxirane |
622866-04-0 | 98% | 2g |
$2780 | 2023-09-04 | |
TRC | S285940-25mg |
[(1S)-{(1'-(S)-N-Boc-amino-2-[4-nitrophenyl]ethyl}oxirane |
622866-04-0 | 25mg |
$ 130.00 | 2022-06-03 | ||
abcr | AB165746-1g |
erythro-N-Boc-L-4-Nitrophenylalanine epoxide; . |
622866-04-0 | 1g |
€290.40 | 2025-02-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640040-100mg |
Tert-butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate |
622866-04-0 | 98% | 100mg |
¥2541.00 | 2024-05-06 | |
A2B Chem LLC | AJ12878-100mg |
tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate |
622866-04-0 | 100mg |
$245.00 | 2024-04-19 | ||
eNovation Chemicals LLC | D766393-25mg |
[(1S)-{(1'-(S)-N-Boc-amino-2-[4-nitrophenyl]ethyl}oxirane |
622866-04-0 | 98% | 25mg |
$290 | 2025-02-25 | |
eNovation Chemicals LLC | D766393-1g |
[(1S)-{(1'-(S)-N-Boc-amino-2-[4-nitrophenyl]ethyl}oxirane |
622866-04-0 | 98% | 1g |
$1580 | 2025-02-25 | |
eNovation Chemicals LLC | D766393-100mg |
[(1S)-{(1'-(S)-N-Boc-amino-2-[4-nitrophenyl]ethyl}oxirane |
622866-04-0 | 98% | 100mg |
$495 | 2025-02-25 | |
eNovation Chemicals LLC | D766393-5g |
[(1S)-{(1'-(S)-N-Boc-amino-2-[4-nitrophenyl]ethyl}oxirane |
622866-04-0 | 98% | 5g |
$5530 | 2025-02-25 |
(1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane Related Literature
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1. Book reviews
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
Additional information on (1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane
Comprehensive Overview of (1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane (CAS No. 622866-04-0)
The compound (1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane (CAS No. 622866-04-0) is a highly specialized chiral epoxide derivative, widely recognized for its utility in asymmetric synthesis and pharmaceutical research. Its unique structural features, including the N-Boc protecting group and the 4-nitrophenyl moiety, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers and chemists frequently search for this compound due to its relevance in peptide coupling, chiral auxiliaries, and catalysis, aligning with the growing demand for enantioselective methodologies in drug development.
In recent years, the interest in chiral building blocks like (1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane has surged, driven by advancements in green chemistry and sustainable synthesis. This compound’s role in minimizing waste and improving reaction efficiency resonates with the global push toward environmentally friendly practices. Additionally, its application in protease inhibitor design and kinase-targeted therapies has attracted attention from the pharmaceutical industry, particularly in the context of personalized medicine and targeted drug delivery systems.
The oxirane (epoxide) ring in CAS No. 622866-04-0 is a reactive handle that enables diverse transformations, such as ring-opening reactions with nucleophiles, making it a versatile tool for medicinal chemistry. The presence of the 4-nitrophenyl group further enhances its utility in fluorescence labeling and bioconjugation, addressing the needs of researchers working on diagnostic probes and imaging agents. These attributes have led to a rise in searches for high-purity chiral epoxides and N-Boc-protected intermediates, reflecting the compound’s significance in cutting-edge research.
From a synthetic perspective, the stereochemistry of (1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane is critical for achieving high enantiomeric excess in target molecules. This aligns with the increasing focus on stereocontrolled synthesis and computational chemistry tools to predict reaction outcomes. The compound’s compatibility with automated synthesis platforms also makes it a candidate for high-throughput screening workflows, a topic frequently explored in AI-driven drug discovery forums.
In summary, (1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane (CAS No. 622866-04-0) represents a convergence of chiral technology, sustainable chemistry, and pharmaceutical innovation. Its multifaceted applications and alignment with trending research themes ensure its continued relevance in both academic and industrial settings. As the demand for enantiopure compounds grows, this epoxide derivative remains a cornerstone in the toolkit of modern synthetic chemists.
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